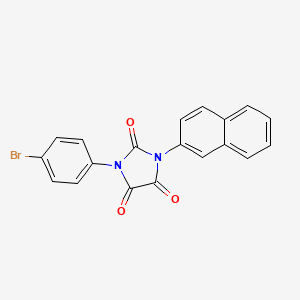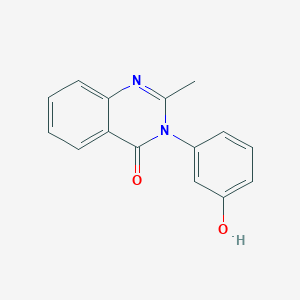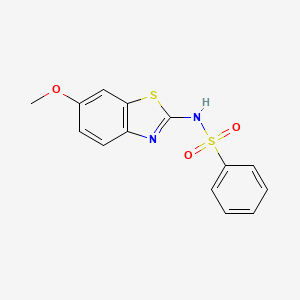![molecular formula C25H17FN4O3 B5567004 2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)
2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of molecules that have been extensively studied for their potential biological activities, including antioxidant, antitumor, and anti-inflammatory properties. The core structure of this compound suggests it may share similar characteristics, owing to the presence of indole, isoindolinone, and acetamide groups.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions between indole carbaldehyde oxime and chloroacetamide derivatives. This process is used to create a variety of N-(substituted phenyl)-acetamide derivatives with potential antioxidant activity (Gopi & Dhanaraju, 2020). Another approach involves the use of L-tyrosine derivatives, EDCI/HOBt as coupling agents, and specific intermediates to synthesize compounds with antitumor activities (Xiong Jing, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. These methods help in characterizing the synthesized compounds and confirming their expected structures. Studies have shown how variations in substituents on the phenyl ring can significantly influence the activity of the compounds (Gopi & Dhanaraju, 2020).
Chemical Reactions and Properties
Compounds with similar structures have been evaluated for their antioxidant activity using methods like the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. Some compounds have shown considerable antioxidant activity, with specific substituents on the phenyl ring enhancing this effect (Gopi & Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular structure. X-ray diffraction is often used to determine the crystal structure, which helps in understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's utility in various applications. Studies have highlighted how the introduction of specific substituents can impact these properties, leading to compounds with enhanced biological activities (Gopi & Dhanaraju, 2020).
Aplicaciones Científicas De Investigación
Novel Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural motifs with the compound of interest, has shown promise in the development of antipsychotic drugs. These compounds, including variations with fluorophenyl groups, have been evaluated for their antipsychotic-like profiles without interacting with dopamine receptors, suggesting a novel mechanism of action for psychiatric disorders treatment (Wise et al., 1987).
Green Synthesis of Analgesic and Antipyretic Compounds
A green chemistry approach led to the synthesis of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, demonstrating potential as environmentally friendly analgesic and antipyretic agents. This research underscores the importance of sustainable methods in drug discovery and the versatility of isoindolyl acetamide derivatives in therapeutic applications (Reddy et al., 2014).
Anticonvulsant Evaluation of Indoline Derivatives
The synthesis and evaluation of indoline derivatives, including those with acetamide functionalities, for anticonvulsant activities have been explored. These compounds, designed to meet the structural requirements of pharmacophores, have shown significant efficacy in models of epilepsy, suggesting potential applications in treating seizure disorders (Nath et al., 2021).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic compounds. These studies highlight the therapeutic potential of indole-derived acetamides in managing allergic reactions, indicating a broad spectrum of pharmacological activities that similar compounds might possess (Menciu et al., 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]indol-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-17-9-11-18(12-10-17)28-23(31)15-29-14-16(19-5-3-4-8-22(19)29)13-27-30-24(32)20-6-1-2-7-21(20)25(30)33/h1-14H,15H2,(H,28,31)/b27-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPEMQVXUJCEV-UVHMKAGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)



![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)
![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)